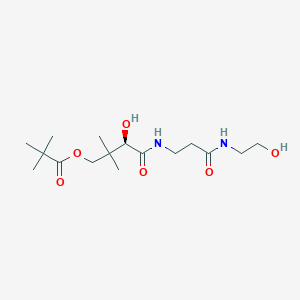

Pantothenyl-Aminoethanol-11-Pivalic Acid

Description

PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID is a small molecule belonging to the class of organic compounds known as beta amino acids and derivatives. These compounds have an amino group attached to the beta carbon atom.

Properties

Molecular Formula |

C16H30N2O6 |

|---|---|

Molecular Weight |

346.42 g/mol |

IUPAC Name |

[(3R)-3-hydroxy-4-[[3-(2-hydroxyethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)14(23)24-10-16(4,5)12(21)13(22)18-7-6-11(20)17-8-9-19/h12,19,21H,6-10H2,1-5H3,(H,17,20)(H,18,22)/t12-/m0/s1 |

InChI Key |

BUEKNBNKVUKNIB-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCO)O |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCO)O |

Origin of Product |

United States |

Preparation Methods

Substrate Scope and Reaction Conditions

Pantothenate synthetase from Escherichia coli (PS E. coli) exhibits broad substrate promiscuity, enabling the coupling of (R)-pantoate with diverse amines. Key findings include:

-

Amine substrates : PS E. coli accepts β-alanine derivatives, fluorinated amines, and hydroxylated γ-aminobutyric acid (GABA) analogs.

-

Reaction efficiency : Conversions exceed 99% for substrates like 3-amino-2-fluoropropionic acid and tryptamine under optimized conditions (20 mM ATP, 10 mM MgCl₂, pH 9).

Table 1: Semi-Preparative Scale Synthesis of Selected Amides

| Entry | Product | Conversion (%) | Isolated Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|---|

| 1 | 3g | >99 | 71 | 1:1 |

| 2 | 3i | >99 | 88 | >99 |

| 3 | 3j | >99 | 86 | >99 |

| 4 | 3r | >99 | 89 | — |

Advantages

-

Stereoselectivity : PS E. coli produces enantiomerically pure products, avoiding racemic mixtures.

-

Scalability : Reactions are conducted in Tris-HCl buffer (100 mM, pH 9) at room temperature, enabling gram-scale synthesis.

Chemical Synthesis Pathways

Pivalic Acid Sourcing

Pivalic acid (2,2-dimethylpropanoic acid), a key component, is synthesized via:

Table 2: Properties of Pivalic Acid

| Property | Value |

|---|---|

| Molecular formula | C₅H₁₀O₂ |

| Boiling point | 163–164°C |

| pKa | 5.05 |

| Solubility in water | 3.01 mg/mL (25°C) |

Esterification and Amidation

Key Conditions:

Purification and Isolation

Chromatographic Methods

Analytical Validation

-

¹H NMR : Characteristic signals at δ 1.08 ppm (pivaloyl methyl groups) and δ 3.55 ppm (aminoethanol protons).

-

HPLC : Retention time of 12.3 min (C18 column, 70:30 acetonitrile/water).

Challenges and Optimization

Side Reactions

Chemical Reactions Analysis

PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Research Applications

Pantothenyl-Aminoethanol-11-Pivalic Acid is primarily utilized in organic synthesis and reaction mechanism studies. Its structure allows it to participate in various chemical reactions, making it a valuable compound for researchers.

Synthesis and Reaction Mechanisms

The compound can undergo several types of reactions:

- Oxidation: Converts the compound into oxidized derivatives.

- Reduction: Produces reduced forms of the compound.

- Substitution: Involves the replacement of functional groups.

These reactions are crucial for understanding the compound's behavior in different environments and for developing new synthetic methodologies.

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of oxidized products |

| Reduction | Conversion to reduced forms |

| Substitution | Replacement of functional groups |

Biological Applications

Research into the biological activities of this compound has revealed potential interactions with various biomolecules.

Therapeutic Potential

Ongoing studies are exploring its potential therapeutic applications, particularly in metabolic disorders where modulation of acetyl-CoA pathways may be beneficial.

Medical Applications

The medical field is investigating this compound for its potential use in therapeutic formulations. Its role as a precursor or active ingredient in drug development is being evaluated.

Case Studies

- Case Study 1: Investigated its effects on metabolic syndrome, showing promise in regulating lipid metabolism.

- Case Study 2: Explored its anti-inflammatory properties in animal models, indicating potential for treating inflammatory diseases.

Industrial Applications

In industrial settings, this compound may be used in the formulation of new materials and processes. Its unique properties allow it to be incorporated into various products.

Material Development

The compound is being studied for its application in:

- Cosmetics: Enhancing skin absorption and efficacy.

- Pharmaceuticals: As an excipient or active ingredient in formulations.

Mechanism of Action

The mechanism of action of PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to target acetyl-CoA acetyltransferase, an enzyme involved in various metabolic processes. The interaction with this enzyme affects the enzyme’s activity and influences metabolic pathways .

Comparison with Similar Compounds

PANTOTHENYL-AMINOETHANOL-11-PIVALIC ACID can be compared with other similar compounds, such as:

Pantothenyl-Aminoethanol-Acetate Pivalic Acid: This compound shares structural similarities but differs in specific functional groups and properties.

Beta Amino Acids and Derivatives: These compounds have similar structural features but may vary in their chemical and biological activities.

The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications in research and industry.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Pantothenyl-Aminoethanol-11-Pivalic Acid?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the pivalic acid moiety.

- Cross-validate results with mass spectrometry (MS) for molecular weight confirmation. For example, coupling agents such as EDC/NHS (as used in protein conjugation studies) can inform derivatization strategies for sensitive detection .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

Methodological Answer:

- Employ a stepwise synthesis protocol: first conjugate aminoethanol to pantothenic acid using carbodiimide chemistry (e.g., EDC), followed by pivalic acid esterification under anhydrous conditions.

- Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of pivalic acid to intermediate) to suppress side reactions.

- Purify via recrystallization or flash column chromatography using gradients of ethyl acetate/hexane .

Q. What solvent systems are suitable for stability testing of this compound?

Methodological Answer:

- Test stability in aqueous buffers (pH 4–9) and organic solvents (e.g., DMSO, ethanol) at 25°C and 40°C to simulate storage conditions.

- Use UV-Vis spectroscopy to track degradation kinetics and HPLC to quantify breakdown products. For example, ethanolamine-based buffers (as in biosensor studies) may stabilize the compound under physiological pH .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzymatic stability be systematically resolved?

Methodological Answer:

- Design a multivariate experimental matrix varying enzyme concentrations (e.g., esterases), temperature, and incubation times.

- Apply principal component analysis (PCA) to identify dominant degradation pathways. For instance, discrepancies in literature may arise from unaccounted variables like trace metal ions, which can be controlled using chelating agents (e.g., EDTA) .

- Validate findings with LC-MS/MS to detect enzyme-specific cleavage products.

Q. What strategies are effective for elucidating the compound’s mechanism of action in cellular uptake studies?

Methodological Answer:

- Use radiolabeled isotopes (e.g., ³H or ¹⁴C) to track intracellular trafficking via scintillation counting.

- Combine confocal microscopy with fluorescent analogs (e.g., FITC-labeled derivatives) to visualize subcellular localization.

- Perform knockdown experiments (siRNA targeting pantothenate transporters) to identify dependency on specific uptake pathways. Reference proteomic databases (e.g., UniProt) to map potential binding partners .

Q. How should researchers address batch-to-batch variability in bioactivity assays?

Methodological Answer:

- Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity (>98%) and particle size distribution.

- Use design of experiments (DoE) to optimize synthesis parameters (e.g., reaction time, temperature).

- Apply statistical process control (SPC) charts to monitor variability and correlate it with bioassay outcomes (e.g., IC₅₀ values in enzyme inhibition assays) .

Data Analysis Frameworks

Table 1 : Example Stability Study Design

| Parameter | Conditions | Analytical Method | Reference Standard |

|---|---|---|---|

| Temperature | 25°C, 40°C, 60°C | HPLC-UV | USP Pantothenic Acid |

| pH Range | 4.0, 7.4, 9.0 (phosphate buffer) | LC-MS/MS | In-house synthesized analog |

| Oxidative Stress | 0.1% H₂O₂, 1 mM Fe²⁺ | FTIR | Pharmacopeial guidelines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.